molecular formula C21H23NO2 B14174593 2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one CAS No. 920286-96-0

2-[4-(Hexylamino)phenyl]-4H-1-benzopyran-4-one

Katalognummer: B14174593
CAS-Nummer: 920286-96-0
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: LFZRNOJSISQLSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(Hexylamino)phenyl)-4H-chromen-4-one is an organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hexylamino group attached to a phenyl ring, which is further connected to a chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hexylamino)phenyl)-4H-chromen-4-one typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Hexylamino Group: The final step involves the nucleophilic substitution of the phenyl group with hexylamine under mild conditions to yield the desired compound.

Industrial Production Methods

Industrial production of 2-(4-(Hexylamino)phenyl)-4H-chromen-4-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Green chemistry approaches, such as the use of non-toxic solvents and catalysts, may be employed to minimize the environmental impact of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(Hexylamino)phenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The hexylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hexylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified chromen-4-one core.

    Substitution: Compounds with different substituents replacing the hexylamino group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of 2-(4-(Hexylamino)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-(Amino)phenyl)-4H-chromen-4-one: Lacks the hexyl group, resulting in different biological activities.

    2-(4-(Methylamino)phenyl)-4H-chromen-4-one: Contains a methyl group instead of a hexyl group, leading to variations in its chemical properties and applications.

Uniqueness

2-(4-(Hexylamino)phenyl)-4H-chromen-4-one is unique due to the presence of the hexylamino group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable candidate for further research and development in various scientific fields.

Eigenschaften

CAS-Nummer

920286-96-0

Molekularformel

C21H23NO2

Molekulargewicht

321.4 g/mol

IUPAC-Name

2-[4-(hexylamino)phenyl]chromen-4-one

InChI

InChI=1S/C21H23NO2/c1-2-3-4-7-14-22-17-12-10-16(11-13-17)21-15-19(23)18-8-5-6-9-20(18)24-21/h5-6,8-13,15,22H,2-4,7,14H2,1H3

InChI-Schlüssel

LFZRNOJSISQLSK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.